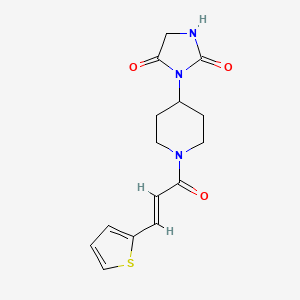

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

(E)-3-(1-(3-(Thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a piperidine ring fused to an imidazolidine-2,4-dione core, with a thiophene-acryloyl substituent. The E-configuration of the acryloyl group (trans stereochemistry) influences its molecular geometry and interactions. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications.

Properties

IUPAC Name |

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-13(4-3-12-2-1-9-22-12)17-7-5-11(6-8-17)18-14(20)10-16-15(18)21/h1-4,9,11H,5-8,10H2,(H,16,21)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEWBXLCQQVGQU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Acryloylation: The thiophene derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine to form the 3-(thiophen-2-yl)acryloyl intermediate.

Piperidine Ring Formation: The intermediate is reacted with 4-piperidone under reductive amination conditions to form the piperidin-4-yl derivative.

Imidazolidine-2,4-dione Formation: Finally, the piperidin-4-yl derivative is reacted with urea under cyclization conditions to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The acryloyl group can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated using alkyl halides.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

Reduction: Pd/C, hydrogen gas (H₂)

Substitution: Alkyl halides, base (e.g., NaH)

Major Products

Oxidation: Thiophene sulfoxides or sulfones

Reduction: Saturated alkane derivatives

Substitution: N-alkylated piperidine derivatives

Scientific Research Applications

Chemical Applications

In the field of chemistry, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione serves as a valuable building block for synthesizing more complex molecules. The compound's unique structure allows researchers to explore new chemical reactions and develop novel materials. Its synthesis typically involves multi-step organic reactions that are crucial for optimizing yield and purity.

Synthetic Routes

The synthesis of this compound generally follows these steps:

- Formation of the Thiophene Derivative : Utilizing the Paal-Knorr synthesis method.

- Acryloylation : Reacting with acryloyl chloride in the presence of a base.

- Piperidine Ring Formation : Achieved through reductive amination.

- Cyclization to Imidazolidine : Involves reaction with urea under specific conditions.

Biological Applications

The biological implications of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione are significant, especially in pharmacological research. The compound has been studied for its ability to interact with various biological macromolecules, making it a candidate for biochemical assays and drug development.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory, anti-cancer, and antimicrobial properties. Its structural characteristics suggest that it could be effective against specific diseases by targeting relevant biological pathways.

Medicinal Chemistry

In medicinal chemistry, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione has shown promise as a therapeutic agent. Studies have indicated its potential as an inhibitor for various enzymes involved in disease processes.

Case Studies

- Anti-Cancer Activity : Preliminary studies have reported that derivatives of this compound exhibit antiproliferative activity against human cancer cell lines.

- Cholinesterase Inhibition : Related compounds have demonstrated significant inhibition profiles against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases .

Industrial Applications

In industry, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is being explored for its electronic and optical properties. Its unique molecular structure may facilitate the development of new materials suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of thiophene-containing heterocycles. Below is a detailed comparison with structurally related analogs:

Thiophene-Acryloyl Derivatives

Compounds incorporating thiophene-acryloyl moieties are often studied for their bioactivity. For example:

- (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)carbonyl)pyridin-2-yl)ethynyl)pyridine-2-carboxylic acid () shares the thiophene-acryloyl group but differs in its pyridine-thiazole backbone. This analog is synthesized via a one-pot three-component reaction involving glacial acetic acid and ammonium acetate under reflux .

Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione (hydantoin) derivatives are known for diverse biological activities. For instance:

- Thiazolidin-4-ones and thiazinan-4-ones () replace the imidazolidine ring with five- or six-membered sulfur-containing rings. These compounds exhibit acetylcholinesterase (AChE) inhibition, with IC50 values ranging from 0.5–10 µM .

Piperidine-Based Heterocycles

Piperidine rings are common in bioactive molecules. For example:

- 1-(2-Aminoethyl)pyrrolidine derivatives () use pyrrolidine instead of piperidine, reducing steric hindrance but limiting conformational flexibility.

- Comparison : The piperidine moiety in the target compound provides a larger hydrophobic surface area, which could enhance membrane permeability or protein binding compared to pyrrolidine analogs.

Key Differences :

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

Biological Activity

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiophene moiety and a piperidine ring, suggests various interactions with biological targets, making it a candidate for further pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is , with a molecular weight of 372.5 g/mol. The compound features several functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Thiophene Ring | Engages in π-π interactions with aromatic amino acids. |

| Piperidine Ring | Provides structural stability and potential receptor binding. |

| Imidazolidine Moiety | Capable of forming hydrogen bonds with polar residues. |

The biological activity of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is primarily attributed to its interaction with specific enzymes and receptors. The thiophene ring facilitates π-π stacking interactions, while the imidazolidine moiety can form hydrogen bonds, modulating the activity of target proteins. These interactions may lead to various biological effects, including:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines.

- Anticancer Properties : In vitro studies indicate that it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown promising results against various bacterial strains.

Anticancer Activity

A study evaluated the anticancer potential of related compounds through cell viability assays on several cancer cell lines. The results indicated that compounds with similar structures could inhibit tumor growth effectively:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | 10.0 |

| HeLa (Cervical Cancer) | 7.5 | 15.0 |

Case Studies

- Study on Anti-inflammatory Effects : A recent publication highlighted the anti-inflammatory effects of similar compounds in animal models, noting a significant reduction in inflammatory markers after treatment with derivatives of imidazolidine.

- Anticancer Research : Another study focused on the effects of thiophene-containing compounds on apoptosis pathways in cancer cells, demonstrating that these compounds could activate caspase pathways leading to increased apoptosis.

Q & A

Q. What are the critical considerations for synthesizing (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione with high enantiomeric purity?

- Methodological Answer: The synthesis requires multi-step optimization:

- Step 1: Introduce the thiophene-acryloyl moiety via a Michael addition or Heck coupling under inert conditions to prevent oxidation of the thiophene ring .

- Step 2: Protect the imidazolidine-2,4-dione core during piperidine functionalization to avoid side reactions; use Boc or Fmoc protecting groups .

- Step 3: Employ chiral chromatography (e.g., HPLC with amylose-based columns) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to resolve enantiomers. Confirm purity via polarimetry or X-ray crystallography .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer: Combine complementary methods:

- NMR: ¹H/¹³C NMR to verify connectivity of the piperidine-thiophene-acryloyl system (e.g., coupling constants for E-configuration confirmation) .

- IR: Identify carbonyl stretches (imidazolidine-dione at ~1750 cm⁻¹, acryloyl at ~1650 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .

Q. How can researchers address poor aqueous solubility for in vitro bioactivity assays?

- Methodological Answer:

- Solubility Enhancers: Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based complexation .

- Prodrug Strategy: Modify the acryloyl group with hydrolyzable esters (e.g., acetate) to improve solubility, then monitor release kinetics .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer:

- Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .

- Computational Feedback Loop: Use molecular dynamics (MD) simulations to assess target binding under varying conditions. Cross-reference with experimental IC₅₀ values to identify confounding factors (e.g., protein aggregation) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

- Methodological Answer:

- Analog Synthesis: Modify the thiophene (e.g., 3-substituted vs. 2-substituted) or imidazolidine-dione (e.g., methyl vs. trifluoroethyl groups) and test against related targets (e.g., kinases vs. GPCRs) .

- Free Energy Perturbation (FEP): Use FEP calculations to predict binding affinity changes for each analog, prioritizing synthesis of high-impact derivatives .

Q. What computational approaches predict metabolic stability of the acryloyl-piperidine moiety?

- Methodological Answer:

- In Silico Metabolism: Tools like MetaSite or GLORYx simulate CYP450-mediated oxidation sites (e.g., piperidine N-dealkylation). Validate with human liver microsomes (HLM) assays .

- Isotope Labeling: Track metabolic pathways using ¹⁴C-labeled acryloyl groups in HLM incubations .

Q. How to identify off-target interactions using proteome-wide screening?

- Methodological Answer:

- Affinity Chromatography: Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .

- Thermal Proteome Profiling (TPP): Monitor protein denaturation shifts in response to compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.